molecular formula C20H13FN2O2 B2569825 (3Z)-3-[(3-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide CAS No. 313985-81-8

(3Z)-3-[(3-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide

Cat. No. B2569825
CAS RN: 313985-81-8
M. Wt: 332.334
InChI Key: OFHWRGFFQMOWMF-ATJXCDBQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-3-[(3-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide, also known as FCIC, is a synthetic compound that belongs to the class of chromene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research.

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of 3H-Benzo[f]chromene-2-carboxamides, including compounds similar to "(3Z)-3-[(3-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide," can be achieved through a cyclocoupling reaction of β-naphthol, propargyl alcohols, and isocyanide in the presence of ZnI2 and FeCl3 under an air atmosphere. This process highlights the structural complexity and the synthetic versatility of the chromene derivatives (T. A. Nizami & R. Hua, 2018).

Fluorescence Probes

Bichromophoric fluorescent dyes based on chromene structures have been synthesized, demonstrating the ability to regulate fluorescence through photoinduced intramolecular electron transfer. These compounds, by virtue of their fluorescence quenching capabilities and sensitivity to polarity and pH, show promise as fluorescence probes for various scientific and biomedical applications (Zoya A. Syzova et al., 2004).

Antimicrobial and Cytotoxic Activities

The novel synthesis of 2-imino-2H-chromene-3(N-aryl)carboxamides has revealed the potential cytotoxic activity of these compounds against human cancer cell lines, suggesting their potential as therapeutic agents. This research underscores the importance of structural modifications in enhancing the lipophilicity and electronic properties of chromene derivatives for improved cytotoxic efficacy (R. Gill, J. Kumari, & J. Bariwal, 2016).

Eco-Friendly Synthesis Approaches

Research into the synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides has demonstrated the feasibility of employing eco-friendly methods for the production of these compounds. Such approaches not only yield excellent results but also align with the principles of green chemistry, emphasizing the importance of environmentally sustainable practices in chemical synthesis (F. Proença & Marta Costa, 2008).

Mitochondrial Targeting Fluorescent Dyes

The development of cell-permeable iminocoumarine-based fluorescent dyes derived from 2-iminocoumarin-3-carboxamide derivatives highlights the utility of chromene structures in biological imaging. These dyes exhibit low cytotoxicity and the ability to selectively stain mitochondria in living cells, underscoring their potential as valuable tools in cellular biology and medical diagnostics (Diliang Guo et al., 2011).

properties

IUPAC Name

3-(3-fluorophenyl)iminobenzo[f]chromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O2/c21-13-5-3-6-14(10-13)23-20-17(19(22)24)11-16-15-7-2-1-4-12(15)8-9-18(16)25-20/h1-11H,(H2,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHWRGFFQMOWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=NC4=CC(=CC=C4)F)O3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-3-[(3-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.